molecular formula C8H12ClN3O2 B2450121 4-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid hydrochloride CAS No. 2137791-52-5

4-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid hydrochloride

Cat. No. B2450121
CAS RN: 2137791-52-5
M. Wt: 217.65
InChI Key: ZURGVKCWRBSZKN-UHFFFAOYSA-N
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Description

“4-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid hydrochloride” is a chemical compound with the linear formula C7 H9 N3 O2 . Cl H . It’s a building block based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold .


Synthesis Analysis

The synthesis of this compound involves the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is discussed .


Chemical Reactions Analysis

The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold is discussed . The utilizing of building blocks obtained for the different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups, is demonstrated .

Scientific Research Applications

1. Combinatorial Chemistry and Heterocyclic Library Development

D. Volochnyuk and colleagues (2010) showcased the use of fused pyridine-4-carboxylic acids, including structures similar to 4-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid hydrochloride, in combinatorial chemistry. Their work demonstrated the formation of a library of fused heterocyclic compounds through a Combes-type reaction, highlighting the potential of these compounds in generating diverse molecular structures for pharmaceutical and material science applications. The synthesized compounds underwent various combinatorial transformations, expanding the scope of their usability in different scientific domains (Volochnyuk et al., 2010).

2. Photodynamic Therapy for Melanoma Treatment

N. Pereira and colleagues (2015) explored the applications of tetrahydropyrazolo[1,5-a]pyridine-fused chlorins in photodynamic therapy, particularly for melanoma treatment. Their research unveiled the high photosensitizer capability of these compounds against melanotic and amelanotic cancer cells, with certain derivatives showing remarkable activity. This work underscores the potential of 4-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid hydrochloride derivatives in enhancing the effectiveness of photodynamic therapy in combating melanoma (Pereira et al., 2015).

3. Chemoselective Heterocyclization Reactions

Yana I Sakhno and associates (2010) discussed the chemoselective heterocyclization reactions involving pyruvic acids and 5-amino-N-aryl-1H-pyrazole-4-carboxamides. The research highlighted the ability to selectively produce different types of heterocyclic compounds, including 4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acids, depending on the catalyst type and temperature regime. This study provides valuable insights into the versatile reactivity of compounds structurally related to 4-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid hydrochloride, which could be pivotal in synthesizing novel therapeutic agents or material science applications (Sakhno et al., 2010).

Future Directions

The compound plays a scaffold’s role, which proper decoration leads to the desired activity . In some cases, a pyrazolo[1,5-a]pyrazine based blocks were used as a decorator on hit-to-lead stages . The advantages of the proposed approach are proven compared with the other known methodologies .

properties

IUPAC Name

4-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.ClH/c9-5-2-1-3-11-7(5)4-6(10-11)8(12)13;/h4-5H,1-3,9H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURGVKCWRBSZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC(=NN2C1)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid hydrochloride

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